2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole
Overview
Description
2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Scaffolds and Heterocyclic Chemistry
2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole and related compounds serve as versatile scaffolds in organic synthesis, enabling the preparation of a wide variety of functionally substituted oxazoles. Through substitution reactions, chloromethyl analogues facilitate the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, which are important in the development of pharmaceuticals and materials science. The utility of these compounds extends to the concise synthesis of complex molecules like Oxaprozin, showcasing their significance in synthetic chemistry (Patil & Luzzio, 2016).
Heterocyclic Scaffold Extensions
Research has also demonstrated the transformation of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile into various heterocyclic scaffolds, including isoxazoles and oxadiazoles, through successive transformations. These processes highlight the adaptability of the oxazole nucleus in accessing diverse heterocyclic systems with potential biological activity (Potkin, Petkevich, & Zalesskaya, 2009; Potkin, Petkevich, & Kurman, 2009).
Nonlinear Optical Properties
Oxazole derivatives, including those with substituents like 2,5-dimethylphenyl, have been explored for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, where materials capable of altering light in response to electric fields are in demand. Studies on arylidene-oxazolones demonstrate the significant optical limiting behavior, influenced by electron-donating and withdrawing groups, underscoring the potential of oxazole derivatives in advanced optical applications (Murthy et al., 2013).
Drug Design and Biological Activity
In drug discovery, the oxazole ring found in this compound derivatives offers a platform for designing molecules with targeted biological activities. The synthesis of oxazole-containing compounds has been guided by their potential as transthyretin amyloid fibril inhibitors, with specific substitutions on the oxazole ring enhancing binding affinity and selectivity, crucial for treating amyloid diseases (Razavi et al., 2005).
Properties
IUPAC Name |
2-(chloromethyl)-5-(2,5-dimethylphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-9(2)10(5-8)11-7-14-12(6-13)15-11/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWUUTGHEVSROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.